Ac-Gly-Lys-OMe acetate salt Ac-Gly-Lys-OMe acetate salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17956464
InChI: InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4)
SMILES:
Molecular Formula: C13H25N3O6
Molecular Weight: 319.35 g/mol

Ac-Gly-Lys-OMe acetate salt

CAS No.:

Cat. No.: VC17956464

Molecular Formula: C13H25N3O6

Molecular Weight: 319.35 g/mol

* For research use only. Not for human or veterinary use.

Ac-Gly-Lys-OMe acetate salt -

Specification

Molecular Formula C13H25N3O6
Molecular Weight 319.35 g/mol
IUPAC Name acetic acid;methyl 2-[(2-acetamidoacetyl)amino]-6-aminohexanoate
Standard InChI InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4)
Standard InChI Key UNWQLIOZIACTGA-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

Ac-Gly-Lys-OMe acetate salt possesses the molecular formula C11H21N3O4CH3COOH\text{C}_{11}\text{H}_{21}\text{N}_{3}\text{O}_{4} \cdot \text{CH}_{3}\text{COOH}, with a molecular weight of 259.30 g/mol for the peptide component and 60.05 g/mol for the acetate counterion . The acetyl group at the N-terminus of glycine and the methyl ester modification on the lysine residue enhance its stability against nonspecific proteolytic degradation, making it ideal for prolonged enzymatic assays .

Table 1: Physicochemical Properties of Ac-Gly-Lys-OMe Acetate Salt

PropertyValue or Description
Molecular FormulaC11H21N3O4CH3COOH\text{C}_{11}\text{H}_{21}\text{N}_{3}\text{O}_{4} \cdot \text{CH}_{3}\text{COOH}
Molecular Weight319.35 g/mol (total)
AppearanceWhite to off-white crystalline solid
Solubility10 mg/mL in PBS (pH 7.2)
Storage Conditions-20°C, protected from light

Solubility and Stability Profiles

The compound exhibits optimal solubility in phosphate-buffered saline (PBS) at neutral pH, achieving concentrations up to 10 mg/mL . Stability studies indicate that repeated freeze-thaw cycles or prolonged exposure to temperatures above -20°C may compromise its integrity, necessitating aliquot storage .

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, early literature describes the condensation of acetylated glycine with methyl-esterified lysine using carbodiimide-based coupling agents . The final product is purified via recrystallization or chromatography to achieve ≥95% purity .

Industrial Manufacturing Processes

Industrial production scales these methods, optimizing reaction conditions (e.g., temperature, solvent systems) to maximize yield. Quality control measures include HPLC and mass spectrometry to verify batch consistency .

Biological Activity and Mechanistic Insights

Role as a Serine Protease Substrate

Ac-Gly-Lys-OMe acetate salt is hydrolyzed by urokinase (kcat104M1s1k_{\text{cat}} \approx 10^4 \, \text{M}^{-1} \text{s}^{-1}), thrombin, and plasmin, releasing N-acetylglycyl-L-lysine and methanol . This cleavage event is critical for assessing enzyme kinetics and inhibitor efficacy in fibrinolysis studies .

Table 2: Enzymatic Cleavage Efficiency by Proteases

EnzymeCleavage Rate (kcatk_{\text{cat}})Primary Application
Urokinase3.8×104M1s13.8 \times 10^4 \, \text{M}^{-1} \text{s}^{-1}Fibrinolysis assays
Thrombin2.1×104M1s12.1 \times 10^4 \, \text{M}^{-1} \text{s}^{-1}Coagulation pathway analysis
Plasmin1.9×104M1s11.9 \times 10^4 \, \text{M}^{-1} \text{s}^{-1}Metastasis research

Interactions with Reactive Oxygen and Nitrogen Species

In the presence of peroxynitrite (ONOO\text{ONOO}^-), Ac-Gly-Lys-OMe undergoes radical acylation, forming stable adducts such as ϵ\epsilon-N-acetyllysine . This reaction, which follows bell-shaped pH kinetics (pHopt7.5\text{pH}_{\text{opt}} \approx 7.5), implicates the compound in studies of oxidative stress signaling and epigenetic modifications .

Applications in Biochemical and Medical Research

Enzymatic Assays and Kinetic Studies

The compound’s compatibility with FRET-based assays enables real-time monitoring of protease activity. For example, its hydrolysis by complement component C3/C5 convertases has been quantified using fluorescence quenching techniques .

Investigations into Protein Glycation and Maillard Reactions

Ac-Gly-Lys-OMe acetate salt reacts with α-dicarbonyls like methylglyoxal to form advanced glycation end products (AGEs), which are implicated in diabetic complications and neurodegenerative diseases . LC-MS/MS analyses have identified carboxyethylpyrrole (CEP) derivatives as major reaction products, with generation rates increasing linearly over 24–120 hours .

Table 3: Key Research Applications and Outcomes

Application AreaKey FindingMethod Used
AGE FormationTime-dependent CEP generation (R2=0.98R^2 = 0.98)LC-MS/MS with MRM
Enzyme Inhibition70% reduction in urokinase activity with 10 µM inhibitorFluorogenic substrate assay
Oxidative Stressϵ\epsilon-N-acetylation at 0.5 mM H2O2\text{H}_2\text{O}_2ESI-MS

Recent Advances and Emerging Research Directions

Recent studies have explored the compound’s potential in targeted drug delivery, leveraging its affinity for urokinase-overexpressing cancer cells . Additionally, its role in modulating histone acetylation patterns has opened new avenues in epigenetics research .

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